3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione
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Overview
Description
3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione is a complex organic compound with potential applications in various scientific fields. This compound features a bromo-substituted isoindolone ring system, a piperidine-2,6-dione core, and a trimethylsilyl-protected ethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the isoindolone core. One common approach is the reaction of a suitable bromo-substituted isoindolinone with a piperidine-2,6-dione derivative under controlled conditions. The reaction may require the use of a strong base, such as potassium tert-butoxide, and a suitable solvent, like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. The process would involve rigorous control of reaction parameters, such as temperature, pressure, and reaction time, to optimize the production efficiency. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromo-substituted isoindolone ring can be oxidized to introduce additional functional groups.
Reduction: : Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: : The bromo group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be facilitated by using reagents like sodium hydroxide (NaOH) or triethylamine (Et3N).
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its bromo-substituted isoindolone ring system can interact with various biological targets.
Medicine
In the medical field, this compound has potential applications in drug discovery and development. It can serve as a lead compound for the design of new therapeutic agents targeting specific diseases.
Industry
In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Isoindolone derivatives: : Compounds with similar isoindolone cores but different substituents.
Piperidine-2,6-dione derivatives: : Compounds with similar piperidine-2,6-dione cores but different substituents.
Uniqueness
This compound is unique due to its specific combination of structural features, including the bromo-substituted isoindolone ring, the piperidine-2,6-dione core, and the trimethylsilyl-protected ethoxy group. These features contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
2751610-38-3 |
---|---|
Molecular Formula |
C19H25BrN2O4Si |
Molecular Weight |
453.4 |
Purity |
95 |
Origin of Product |
United States |
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